[3-(2,2-difluoroethyl)phenyl]boronic acid
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Overview
Description
[3-(2,2-difluoroethyl)phenyl]boronic acid is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2-difluoroethyl)phenyl]boronic acid typically involves the reaction of phenylboronic acid with 2,2-difluoroethyl bromide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[3-(2,2-difluoroethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include phenols, quinones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[3-(2,2-difluoroethyl)phenyl]boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: This compound is utilized in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of [3-(2,2-difluoroethyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biochemical applications, such as enzyme inhibition and molecular recognition. The compound can interact with specific molecular targets and pathways, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
2,2-Difluoroethylboronic acid: A boronic acid with a difluoroethyl group, similar in structure but lacking the phenyl ring.
Uniqueness
[3-(2,2-difluoroethyl)phenyl]boronic acid is unique due to the presence of both a phenyl ring and a difluoroethyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2750158-55-3 |
---|---|
Molecular Formula |
C8H9BF2O2 |
Molecular Weight |
186 |
Purity |
95 |
Origin of Product |
United States |
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